Rilapladib vs. Darapladib: Lp-PLA2 Inhibitory Potency Comparison
Rilapladib demonstrates a comparable Lp-PLA2 inhibitory potency to the benchmark inhibitor darapladib, with an IC50 of 230 pM versus 250 pM for darapladib [1]. This nearly identical potency indicates that researchers can achieve equivalent target engagement in vitro without significant potency-driven differences.
| Evidence Dimension | Lp-PLA2 inhibition (IC50) |
|---|---|
| Target Compound Data | 230 pM |
| Comparator Or Baseline | Darapladib: 250 pM |
| Quantified Difference | Rilapladib is 1.09-fold more potent (8.7% more potent) than darapladib |
| Conditions | In vitro Lp-PLA2 enzyme assay |
Why This Matters
Ensures consistent target engagement in in vitro studies where darapladib has been used, minimizing experimental variability due to potency differences.
- [1] Guibbal F, et al. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis. ACS Med Chem Lett. 2019 Apr 4;10(5):743-748. View Source
